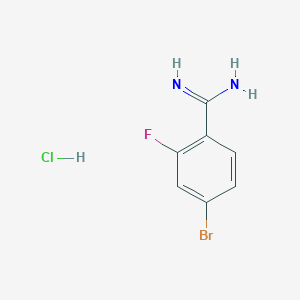
4-Bromo-2-fluorobenzimidamide hydrochloride
Overview
Description
4-Bromo-2-fluorobenzimidamide hydrochloride is a specialty chemical . It has a molecular formula of C7H7BrClFN2 and a molecular weight of 253.5 g/mol.
Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-2-fluorobenzenecarboximidamide hydrochloride. The InChI code is 1S/C7H6BrFN2.ClH/c8-4-1-2-5 (7 (10)11)6 (9)3-4;/h1-3H, (H3,10,11);1H.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties are not provided in the available resources.Scientific Research Applications
Multifunctional Probe Design
A study by Zhao et al. (2019) demonstrated the use of a multifunctional probe, integrating 4-bromo-2-hydroxybenzaldehyde with Rhodamine B hydrazide, for simultaneous ions detection. This probe could exclusively recognize Cu2+, Al3+, and Ca2+ ions, offering potential applications in living cells and zebrafish for detecting these ions and l-phenylalanine (LPA) through colorimetric and fluorescent signals (Zhao et al., 2019).
Lanthanide Complex Luminescence
Monteiro et al. (2015) explored the impact of 4-halogenobenzoate ligands on the luminescent and structural properties of lanthanide complexes. Their research highlighted how different halogens affect the physical chemistry and luminescent properties of these complexes, suggesting potential applications in materials science and optical technologies (Monteiro et al., 2015).
Electolyte Additive for Lithium-Ion Batteries
Research on 4-bromo-2-fluoromethoxybenzene as a novel bi-functional electrolyte additive for lithium-ion batteries by Zhang Qian-y (2014) indicated its potential to provide overcharge protection and fire retardancy. This additive can electrochemically polymerize to form a polymer film on the electrode, enhancing the thermal stability and safety of lithium-ion batteries without compromising their performance (Zhang Qian-y, 2014).
RNA Mimic of Green Fluorescent Protein
Filonov et al. (2014) described a platform for generating highly fluorescent RNA–fluorophore complexes, optimized for expression and performance in living cells. This approach could be relevant for designing RNA-based sensors or imaging agents that bind to specific molecules like 4-Bromo-2-fluorobenzimidamide hydrochloride for diverse biological applications (Filonov et al., 2014).
Anion Removal with Layered Double Hydroxides
Theiss et al. (2014) reviewed the use of layered double hydroxides (LDHs) for removing various halogen species (e.g., fluoride, bromide) from aqueous solutions. This suggests potential applications of halogen-containing compounds like this compound in water treatment and purification technologies (Theiss et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Properties
IUPAC Name |
4-bromo-2-fluorobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2.ClH/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSNAEGRKQLHPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696089 | |
| Record name | 4-Bromo-2-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-25-8 | |
| Record name | Benzenecarboximidamide, 4-bromo-2-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B1527712.png)




![2-Bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione](/img/structure/B1527721.png)


![6-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B1527724.png)
![9-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine](/img/structure/B1527725.png)




